molecular formula C6H18N3OP B7766254 Hexamethylphosphoramide CAS No. 630-31-9

Hexamethylphosphoramide

Cat. No.: B7766254
CAS No.: 630-31-9
M. Wt: 179.20 g/mol
InChI Key: GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Description

Hexamethylphosphoramide is a phosphoramide, an amide of phosphoric acid, with the chemical formula C6H18N3OP . This compound is a clear, colorless liquid with a mild, amine-like odor. It is widely used as a specialty solvent in organic synthesis due to its unique properties, such as its ability to dissolve alkali metal salts and form stable blue solutions with alkali metals .

Mechanism of Action

Target of Action

Hexamethylphosphoramide (HMPA) is a phosphoramide, an amide of phosphoric acid, with the formula [(CH3)2N]3PO . It is primarily used as a reagent in organic synthesis . The primary targets of HMPA are the oligomers of lithium bases such as butyllithium . It improves the selectivity of lithiation reactions by breaking up these oligomers .

Mode of Action

HMPA selectively solvates cations, which accelerates otherwise slow S_N2 reactions by generating more bare anions . The basic nitrogen centers in HMPA coordinate strongly to Li+ . This interaction with its targets results in changes that facilitate various chemical reactions.

Biochemical Pathways

It is known to play a role in the lithiation reactions, where it improves selectivity by breaking up the oligomers of lithium bases . It also accelerates S_N2 reactions by generating more bare anions .

Pharmacokinetics

It is known that hmpa is a clear, colorless liquid that is miscible with water and most organic liquids . This suggests that it may have good bioavailability due to its solubility.

Result of Action

The result of HMPA’s action is the facilitation of various chemical reactions. It is used as a reagent in organic synthesis, and its ability to selectively solvate cations and generate bare anions accelerates otherwise slow S_N2 reactions . This makes HMPA a valuable tool in the field of organic chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of HMPA. It is stable at normal temperatures and pressures . It is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, proper storage and handling are crucial to maintain its stability and prevent environmental contamination .

Biochemical Analysis

Biochemical Properties

Hexamethylphosphoramide is the oxide of tris(dimethylamino)phosphine, P(NMe2)3 . It has a tetrahedral core and a P=O bond that is highly polarized, with significant negative charge residing on the oxygen atom . It dissolves alkali metal salts and alkali metals, forming blue solutions which are stable for a few hours . Solvated electrons are present in these blue solutions .

Cellular Effects

This compound has shown potent carcinogenic effects in animal studies, particularly in inducing nasal tumors in rats through inhalation exposure . Chronic exposure to this compound can cause damage to the lungs and kidneys .

Molecular Mechanism

This compound’s DNA cross-linking activity and metabolism to formaldehyde play key roles in its carcinogenic potential . Unlike formaldehyde, which relies on cytotoxicity for carcinogenicity, this compound induces mitogenesis, enhancing mutation conversion .

Temporal Effects in Laboratory Settings

The specific studies on this compound highlighted its effects when inhaled by rats in controlled laboratory settings . Groups of rats were exposed to this compound vapour at concentrations ranging from 0 to 4000 parts per billion (ppb) for six hours per day across several months .

Dosage Effects in Animal Models

The incidence of tumors increased significantly with higher concentrations, suggesting a dose-response relationship . Notably, at the highest exposure levels (400 and 4000 ppb), over 80% of the rats developed tumors within less than a year of exposure .

Metabolic Pathways

This compound is active in the metabolic activation of this compound, N,N-dimethylaniline, 2’-methoxyacetophenone, N-nitrosomethylphenylamine, and the tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone .

Transport and Distribution

This compound is a phosphoric acid amide derivative that exists at room temperature as a colorless to light amber mobile liquid with a spicy odor . It is miscible with water and most organic liquids but is immiscible with high boiling point saturated hydrocarbons .

Preparation Methods

Hexamethylphosphoramide can be synthesized through several methods:

Chemical Reactions Analysis

Hexamethylphosphoramide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions typically involve the conversion of this compound to simpler amides.

    Substitution: It participates in nucleophilic substitution reactions, where it acts as a solvent to enhance the reactivity of nucleophiles.

    Common Reagents and Conditions: Common reagents include alkyl halides, thiolate ions, and dialdehydes.

    Major Products: The major products formed from these reactions include esters, aryl thioethers, and polyazomethines.

Comparison with Similar Compounds

Hexamethylphosphoramide is unique among similar compounds due to its strong solvating ability and high basicity. Similar compounds include:

Properties

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3
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InChI Key

GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
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Molecular Formula

C6H18N3OP
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DSSTOX Substance ID

DTXSID6020694
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Molecular Weight

179.20 g/mol
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Physical Description

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.]
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Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F
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Flash Point

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible
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Density

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03
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Vapor Density

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18
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Vapor Pressure

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg
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Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F].

CAS No.

680-31-9, 630-31-9
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Melting Point

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of HMPA?

A1: HMPA has the molecular formula C6H18N3OP and a molecular weight of 179.21 g/mol.

Q2: How does HMPA interact with metal ions?

A2: HMPA acts as a strong O-donor ligand, coordinating to metal ions through its oxygen atom. [, , , ] This interaction is evident in the formation of various solvates and adducts with metal halides, perchlorates, and other salts. [, , , ]

Q3: Does HMPA interact with organic molecules?

A3: Yes, HMPA can interact with organic molecules. For example, it forms a complex with the heteropolytungstate α-H4SiW12O40. [] This interaction is supported by electronic and IR spectra. []

Q4: How does HMPA affect the reactivity of metal complexes?

A4: HMPA can significantly influence the reactivity of metal complexes. For instance, it enhances the reactivity of samarium diiodide (SmI2), a common reducing agent. [] The HMPA-coordinated SmI2 complex, SmI2(hmpa)4, exhibits altered reactivity compared to the unsolvated SmI2. []

Q5: Is HMPA compatible with polystyrene?

A5: Yes, HMPA acts as a stabilizer against thermal degradation in polystyrene. []

Q6: How does HMPA perform as a solvent in different chemical reactions?

A6: HMPA exhibits excellent solvating properties for both polar and nonpolar compounds, making it a versatile solvent in organic synthesis. [, , , ] It facilitates reactions like Michael additions, cyclic enone synthesis, and nucleophilic substitutions. [, , ]

Q7: How does the presence of HMPA affect anionic polymerization reactions?

A7: HMPA influences the reactivity of anionic initiators like potassium tert-butylxanthate. [] Its presence can affect the rate of polymerization and the molecular weight distribution of the resulting polymers. [] The effect varies depending on the monomer and other reaction conditions. []

Q8: Does HMPA exhibit catalytic activity?

A8: Yes, HMPA acts as a catalyst in reversible-deactivation radical polymerization (RDRP) of methyl methacrylate (MMA) with alkyl iodide initiators. [] It accelerates the polymerization rate and allows for control over the molecular weight of the resulting PMMA. []

Q9: How does HMPA influence the mechanism of lithium diisopropylamide (LDA) mediated reactions?

A9: HMPA significantly affects the aggregation and solvation states of LDA, leading to diverse reaction pathways depending on the substrate and conditions. [] It can promote specific solvated dimeric or monomeric LDA species, impacting reaction outcomes. [, ]

Q10: Have computational methods been employed to study HMPA and its interactions?

A10: Yes, computational studies have provided valuable insights into the structure and reactivity of HMPA complexes. For example, ab initio calculations helped rationalize the change in ring size observed upon complexation of dibenzylamidolithium with HMPA. [] Additionally, molecular orbital bond index (MOBI) calculations revealed the significance of Li⋯HC interactions in stabilizing lithium complexes of dibenzylamide. []

Q11: How do structural modifications of HMPA affect its coordinating ability?

A11: While the provided research focuses primarily on HMPA itself, it highlights the importance of the phosphoryl group (P=O) in its coordination chemistry. [, ] Modifications to this group would likely impact its ability to bind to metal centers and alter its overall reactivity.

Q12: Can HMPA be used to improve the stability of other compounds?

A12: Yes, research shows HMPA can enhance the stability of emamectin benzoate insecticides when added to the formulation. [] This suggests its potential use as a stabilizing agent in various formulations.

Q13: Are there any safety concerns associated with HMPA?

A13: Yes, HMPA is classified as a potential human carcinogen based on animal studies. [, , ] It has been shown to induce nasal tumors in rats upon inhalation exposure. [] HMPA also causes various other toxic effects in animals, including lung damage, testicular atrophy, and damage to the olfactory epithelium. [] These findings underscore the importance of handling HMPA with extreme caution and using appropriate safety measures in laboratory and industrial settings.

Q14: How can HMPA be detected and quantified?

A14: HMPA can be detected and quantified using various spectroscopic techniques. Its complexation with metal ions often leads to characteristic changes in UV-Vis absorption spectra. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 31P NMR, provides valuable information on HMPA's coordination to metal centers and the exchange rates of such processes. [, ]

Q15: Is there information available regarding the environmental impact of HMPA?

A15: The provided research does not delve into the environmental impact or degradation pathways of HMPA. Given its potential toxicity, it is crucial to handle and dispose of HMPA responsibly to minimize potential environmental risks.

Q16: What solvents are commonly used for HMPA?

A16: HMPA is miscible with water and many organic solvents, including tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. [, , ] Its wide solubility range contributes to its versatility as a solvent and reagent in various chemical processes.

Q17: What are some important resources for conducting research on HMPA?

A17: Important resources for HMPA research include:

  • Spectroscopic techniques: UV-Vis, IR, and NMR spectroscopy are essential for characterizing HMPA complexes and studying reaction mechanisms. [, , , , ]
  • X-ray crystallography: This technique provides detailed structural information on HMPA-containing compounds. [, , , , ]
  • Computational chemistry software: Ab initio and DFT calculations can be used to study the electronic structure, bonding, and reactivity of HMPA complexes. []

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